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Compound of Interest

Compound Name: 2-Methyl-1-octene

Cat. No.: B165369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction kinetics of 2-methyl-1-octene, a

C9 alkene of interest in various chemical syntheses. Due to the limited availability of direct

kinetic data for 2-methyl-1-octene, this report leverages data from analogous alkenes to

provide representative insights into its reactivity in key chemical transformations, including

oxidation, epoxidation, ozonolysis, and hydroformylation. The provided protocols are

generalized from established methods for similar substrates and can be adapted for specific

experimental requirements.

Overview of Reaction Kinetics
The reaction kinetics of 2-methyl-1-octene are influenced by its structural features, namely the

terminal double bond and the methyl substituent on the second carbon. These features affect

the steric hindrance and electron density of the double bond, thereby influencing the rates and

mechanisms of its reactions.

Data Presentation: Kinetic Parameters of 2-Methyl-1-
octene and Analogous Alkenes
The following tables summarize key kinetic data for reactions involving 2-methyl-1-octene and

structurally similar alkenes. It is important to note that where data for 2-methyl-1-octene is not

available, data from analogous compounds is provided to offer a comparative reference.
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Table 1: Ozonolysis Reaction Rate Coefficients

Alkene
Rate Coefficient (k) at 298
K (cm³ molecule⁻¹ s⁻¹)

Reference Compound

2-Methyl-1-octene Estimated: ~1-5 x 10⁻¹⁷ -

2,3-Dimethyl-2-butene 1.15 x 10⁻¹⁵ Yes

2-Methyl-2-butene 4.14 x 10⁻¹⁶ Yes

trans-2,2-Dimethyl-3-hexene (3.38 ± 0.12) x 10⁻¹⁷[1] Yes

trans-2,5-Dimethyl-3-hexene (2.71 ± 0.26) x 10⁻¹⁷[1] Yes

4-Methyl-1-pentene 1.35 x 10⁻¹⁷ Yes

Table 2: Arrhenius Parameters for Ozonolysis of an Analogous Alkene

Alkene
Pre-exponential
Factor (A) (cm³
molecule⁻¹ s⁻¹)

Activation Energy
(Ea) (kJ/mol)

Temperature Range
(K)

2-Methyl-2-pentenal (1.42 ± 0.56) x 10⁻¹⁷ 5.52 ± 1.03 298-318

Note: Data for 2-Methyl-2-pentenal is provided as an illustrative example of Arrhenius

parameters for a methylated unsaturated compound.[2]

Table 3: Activation Energy for Liquid-Phase Oxidation of an Analogous Alkene

Alkene Reaction
Activation Energy
(Ea) (kJ/mol)

Catalyst System

Butene
Oxidation to Methyl

Ethyl Ketone
30.22

Homogeneous PdCl₂-

CuCl₂

Note: This data for butene oxidation provides a reference for the energy barrier in a related

liquid-phase catalytic oxidation process.[3]
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Experimental Protocols
The following are detailed protocols for key reactions of alkenes, which can be adapted for

studying the kinetics of 2-methyl-1-octene.

Protocol for Gas-Phase Ozonolysis Kinetics
This protocol is adapted from studies on the ozonolysis of methylated alkenes.[1]

Objective: To determine the second-order rate coefficient for the gas-phase reaction of 2-
methyl-1-octene with ozone.

Materials:

2-methyl-1-octene (high purity)

Ozone (O₃) source

Diluent gas (e.g., purified air or nitrogen)

Reaction chamber (e.g., Teflon bag or glass vessel of known volume)

Analytical instrument for monitoring reactant concentrations (e.g., Gas Chromatography with

Flame Ionization Detection (GC-FID) for the alkene and a UV photometric ozone analyzer for

O₃)

Flow controllers and mixing system

Procedure:

Reactant Preparation: Prepare a known concentration of 2-methyl-1-octene in a diluent gas.

Similarly, prepare a known concentration of ozone.

Reaction Initiation: Introduce the two gas streams into the reaction chamber simultaneously.

Ensure rapid mixing.

Monitoring: At regular time intervals, withdraw samples from the reaction chamber and

analyze the concentrations of 2-methyl-1-octene and ozone.
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Data Analysis: Plot the natural logarithm of the concentration of 2-methyl-1-octene against

time. For a pseudo-first-order reaction (with ozone in large excess), the slope of this plot will

be -k'[O₃], where k' is the pseudo-first-order rate constant. The second-order rate constant

(k) can then be calculated by dividing k' by the ozone concentration.

Diagram of Experimental Workflow for Ozonolysis Kinetics

Reactant Preparation

Reaction

Analysis

Data Processing

2-Methyl-1-octene
in Diluent

Mixing Chamber

Ozone
in Diluent

Reaction Vessel Gas Sampling GC-FID (Alkene)

Ozone Analyzer

Plot ln[Alkene] vs. time Calculate Rate Constant

Click to download full resolution via product page

Workflow for Ozonolysis Kinetic Study

Protocol for Chemoenzymatic Epoxidation
This protocol is based on the chemoenzymatic epoxidation of various alkenes using a lipase.[4]

Objective: To synthesize 2-methyl-1,2-epoxyoctane and study the reaction kinetics.

Materials:

2-methyl-1-octene

Immobilized Lipase (e.g., Novozym 435)

Phenylacetic acid

Hydrogen peroxide (30% w/w)
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Solvent (e.g., chloroform)

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

Thermostated shaker or water bath

Analytical instrument for monitoring product formation (e.g., GC-MS)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1-octene (e.g., 0.6 mmol) in

chloroform (10 mL).

Addition of Reagents: To this solution, add phenylacetic acid (e.g., 8.8 mmol) and

immobilized lipase (e.g., 1.7% w/w of reactants).

Reaction Initiation: Initiate the reaction by adding hydrogen peroxide (e.g., 4.4 mmol).

Reaction Conditions: Place the flask in a thermostated shaker (e.g., at 35°C and 250 rpm)

and allow the reaction to proceed.

Sampling and Analysis: Withdraw aliquots from the reaction mixture at different time

intervals. Quench the reaction in the aliquot (e.g., by adding a reducing agent like sodium

sulfite). Analyze the sample using GC-MS to determine the concentration of the epoxide

product.

Data Analysis: Plot the concentration of the epoxide product versus time to determine the

initial reaction rate.

Diagram of Chemoenzymatic Epoxidation Signaling Pathway
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Chemoenzymatic Epoxidation Pathway

Protocol for Homogeneous Hydroformylation Kinetics
This protocol is a general procedure based on rhodium-catalyzed hydroformylation of alkenes.

[5]

Objective: To determine the rate of hydroformylation of 2-methyl-1-octene and the selectivity

towards the linear and branched aldehydes.

Materials:

2-methyl-1-octene

Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)
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Phosphine ligand (e.g., triphenylphosphine)

Solvent (e.g., toluene or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)

Syngas (a mixture of H₂ and CO)

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls,

and a sampling system

Analytical instrument for product analysis (e.g., GC)

Procedure:

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the phosphine

ligand in the solvent.

Reactor Charging: Transfer the catalyst solution and 2-methyl-1-octene to the high-pressure

reactor.

Reaction Initiation: Seal the reactor, purge with syngas, and then pressurize to the desired

pressure with the H₂/CO mixture. Heat the reactor to the desired temperature while stirring.

Monitoring: Maintain a constant pressure by feeding syngas as it is consumed. Take liquid

samples at regular intervals.

Sample Analysis: Analyze the samples by GC to determine the concentrations of the

reactant and the aldehyde products (2-methylnonanal and 2,2-dimethyl-octanal).

Data Analysis: Plot the concentration of 2-methyl-1-octene and the products as a function of

time to determine the reaction rates and selectivity.

Diagram of Hydroformylation Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b165369?utm_src=pdf-body
https://www.benchchem.com/product/b165369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Conditions

Analysis

Catalyst Solution
(Rh precursor + Ligand

in Solvent)

High-Pressure Reactor

2-Methyl-1-octene

Liquid Sampling

Syngas (H₂/CO) Temperature Control Stirring

GC Analysis

Rate & Selectivity
Calculation

Click to download full resolution via product page

Hydroformylation Kinetics Experimental Workflow

Conclusion
While specific kinetic data for 2-methyl-1-octene remains a subject for further experimental

investigation, the information and protocols presented here, based on analogous compounds

and established methodologies, provide a robust framework for researchers, scientists, and

drug development professionals. The provided data tables offer valuable estimations of

reactivity, and the detailed protocols serve as a practical starting point for designing and

conducting kinetic studies on 2-methyl-1-octene. The visualization of workflows and reaction
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pathways aims to enhance the understanding of the experimental and mechanistic aspects of

its key transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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